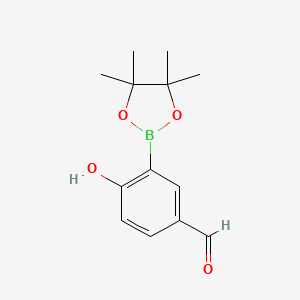

4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

説明

4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester derivative featuring a benzaldehyde core substituted with a hydroxyl group at the 4-position and a pinacol-protected boronate group at the 3-position. This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group serves as a key reactive site.

特性

IUPAC Name |

4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJQVOFTWMGSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki–Miyaura Cross-Coupling Approach

This method is the most common and reliable synthetic route to prepare 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, involving the coupling of a suitable aryl halide with bis(pinacolato)diboron or a related boronate reagent.

- Reagents: Aryl halide precursor (e.g., 4-hydroxy-3-halobenzaldehyde), bis(pinacolato)diboron, palladium catalyst (Pd(OAc)₂ or Pd(PPh₃)₄), base (KOH or K₃PO₄), and phosphine ligand (PPh₃ or SPhos).

- Solvent: Typically a mixture of tetrahydrofuran (THF) and water or 1,4-dioxane and water.

- Conditions: Degassed reaction mixture under nitrogen atmosphere, heated at 80–100 °C for 12–24 hours.

- Workup: Removal of solvents under vacuum followed by purification via column chromatography (eluent: hexane/ethyl acetate mixtures).

- In a dry sealed tube, boronic acid (1.1 equiv), aryl halide (1 equiv), PPh₃ (10 mol%), KOH (2 equiv), and Pd(OAc)₂ (5 mol%) were combined in THF/H₂O (1:1). The mixture was heated at 80 °C for 24 hours under nitrogen. The crude product was purified by column chromatography to yield the desired benzaldehyde derivative.

- Reported yields for similar boronate benzaldehyde derivatives range from 69% to 79% depending on substrate and conditions.

Directed ortho-C–H Borylation (Metal-Free or Metal-Catalyzed)

An alternative approach involves the direct borylation of the aromatic C–H bond ortho to the hydroxy group, using transient directing groups or metal catalysts.

- Utilizes transient imine directing groups or metal catalysis to achieve regioselective borylation.

- Avoids pre-functionalized aryl halides, potentially simplifying the synthesis.

- Reaction conditions vary but often involve mild heating and boron reagents like pinacol borane.

- A study demonstrated the use of transient imine as a directing group for metal-free ortho-C–H borylation of benzaldehyde derivatives, yielding boronate esters with high regioselectivity.

- This method is less common for large-scale synthesis but valuable for late-stage functionalization and complex molecule derivatization.

Multi-Step Synthesis via Protection/Deprotection and Functional Group Transformations

Some synthetic routes involve protection of the hydroxy group, installation of the boronate ester, and subsequent deprotection to yield the target compound.

- Protection of the phenol as a methyl ether or other protecting group.

- Suzuki–Miyaura coupling or Miyaura borylation to introduce the boronate ester.

- Deprotection of the phenol under acidic or Lewis acid conditions (e.g., AlCl₃ in dichloromethane) to regenerate the hydroxy group.

- Purification and characterization of the final product.

- Methyl ethers of boronate intermediates were dealkylated using AlCl₃ or methionine to afford the hydroxy-substituted boronate benzaldehydes.

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base, THF/H₂O | 69–79 | High yield, scalable, well-established | Requires pre-functionalized aryl halide |

| Directed ortho-C–H Borylation | Transient imine directing group, boron reagent, mild heating | Variable | Metal-free option, regioselective | Less common, optimization needed |

| Protection/Deprotection Route | Methyl ether protection, Pd-catalyzed borylation, AlCl₃ deprotection | 45–74 (deprotection step) | Enables functional group tolerance | Multi-step, longer synthesis time |

Detailed Research Findings and Analytical Data

High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and purity. For example, HRMS for related boronate benzaldehydes showed calculated m/z 392.0753 and found 392.0757, indicating high accuracy in synthesis.

NMR Spectroscopy: ¹H NMR spectra typically show aldehyde proton signals around δ 9.8–10.0 ppm, aromatic protons between δ 6.9–7.9 ppm, and characteristic methyl signals from the pinacol boronate group near δ 1.3 ppm.

Infrared (IR) Spectroscopy: Strong absorption bands around 1377 cm⁻¹ and 1217 cm⁻¹ correspond to boronate ester groups, while aldehyde C=O stretch appears near 1700 cm⁻¹.

化学反応の分析

Types of Reactions:

Oxidation: The aldehyde group in 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products:

Oxidation: 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.

科学的研究の応用

Applications in Organic Synthesis

- Borylation Reactions

- Hydroboration

- Coupling Reactions

Applications in Medicinal Chemistry

-

Drug Development

- As a building block in medicinal chemistry, 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has been explored for the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets .

- Targeting Cancer Cells

Data Table: Summary of Applications

Case Studies

- Borylation Mechanism Study

- Synthesis of Anticancer Agents

作用機序

The mechanism of action of 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

類似化合物との比較

(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Lacks the hydroxyl group at the 3-position, with the boronate ester at the 4-position.

- Properties : Higher lipophilicity due to the absence of the polar hydroxyl group. Used extensively in cross-coupling reactions for biaryl synthesis, as demonstrated in OLED material preparation .

- Synthesis Yield : 100% via pinacol esterification of 4-formylphenylboronic acid .

(b) 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

(c) 5-Chloro-3-ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Chloro and ethoxy substituents at the 5- and 3-positions, respectively.

- Properties : Ethoxy group increases steric hindrance, reducing reactivity in coupling reactions. Yield during synthesis is moderate (48%) .

Boronate Ester Variations

(a) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

- Structure : Six-membered boronate ester (dioxaborinane) instead of pinacol dioxaborolane.

- Similarity score: 0.85 vs. pinacol derivatives .

(b) 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Methoxy group at the 2-position.

- Properties : Methoxy’s electron-donating effects stabilize the boronate group, improving shelf life. Used in fluorescent polymer synthesis .

Heterocyclic Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

- Structure : Thiophene ring replaces benzene, with boronate at the 5-position.

- Properties : Extended π-conjugation enhances luminescence in optoelectronic applications. Synthesis yield: 76% .

Comparative Data Table

Key Research Findings

- Reactivity: The hydroxyl group in the target compound increases acidity (pKa ~10), enabling deprotonation for nucleophilic reactions, unlike non-hydroxylated analogs .

- Stability : Pinacol boronate esters (five-membered) exhibit superior hydrolytic stability compared to six-membered dioxaborinanes .

- Applications: Hydroxylated derivatives are preferred in sensor technologies due to hydrogen-bonding interactions with analytes, while fluorine-substituted analogs excel in stability-critical contexts .

生物活性

4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s structure is characterized by a benzaldehyde moiety substituted with a boron-containing group. Its molecular formula is , with a molecular weight of approximately 262.12 g/mol. The presence of the dioxaborolane group may influence its reactivity and interactions with biological targets.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of boron compounds have shown activity against various bacterial strains, including multi-drug resistant organisms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Research has demonstrated that boron-containing compounds can inhibit cancer cell proliferation. A related study reported that compounds with similar structural characteristics displayed potent inhibitory effects on various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds ranged from 0.04 to 1.1 μM, indicating strong activity against tumor cells while sparing normal cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.126 | Inhibition of proliferation |

| Similar Compound A | H37Rv (Tuberculosis) | 0.5 - 1.0 | Disruption of metabolic pathways |

| Similar Compound B | Non-cancer MCF10A | >50 | Selective toxicity |

3. Enzyme Inhibition

Another significant area of biological activity for this compound is enzyme inhibition. It has been reported to inhibit cytochrome P450 enzymes (CYPs), particularly CYP3A4, which plays a crucial role in drug metabolism. The reversible inhibition was noted with an IC50 value of 0.34 μM . This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by the same enzyme.

Case Studies

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on derivatives of this compound demonstrated effectiveness against Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 μg/mL for resistant strains .

Case Study 2: Anticancer Activity

In a mouse model study involving MDA-MB-231 cells injected into BALB/c nude mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The compound exhibited a favorable safety profile at doses up to 40 mg/kg without significant toxicity observed in normal tissues .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate moderate absorption and distribution characteristics for this compound in vivo. Its elimination half-life suggests potential for sustained therapeutic effects; however, further studies are necessary to fully characterize its pharmacokinetic profile.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions. For example, analogous benzaldehyde derivatives are prepared by reacting boronate esters with halogenated precursors using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions . A modified Debus-Radziszewski approach, substituting aldehydes with boronate-containing analogs, has yielded similar compounds in 76% efficiency . Purification often involves silica gel chromatography with hexanes/EtOAC (+0.25% Et₃N) to mitigate polar byproducts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 13.00 ppm for aldehyde protons in d6-DMSO ).

- HRMS : Validates molecular weight (e.g., [M+H]+ observed at 441.09 for C₂₁H₂₁BN₂O₂S₃ ).

- X-ray crystallography : For structural elucidation; software like SHELXL or OLEX2 is used for refinement .

Advanced Research Questions

Q. How does the hydroxyl group influence the reactivity of the boronate ester in cross-coupling reactions?

- Answer : The hydroxyl group can act as a directing group in regioselective coupling but may also participate in side reactions (e.g., oxidation or hydrogen bonding with catalysts). Steric hindrance from the tetramethyl dioxaborolane ring further complicates reactivity. Mitigation strategies include protecting the hydroxyl group (e.g., silylation) or using bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Q. What methodologies address low yields (<30%) in Suzuki-Miyaura couplings involving this compound?

- Answer : Low yields often stem from competing protodeboronation or steric hindrance. Optimizations include:

- Catalyst screening : Pd(dba)₂ with Buchwald ligands improves turnover .

- Solvent systems : THF/H₂O mixtures with surfactants (e.g., CTAB) enhance solubility .

- Internal standards : Mesitylene is used for accurate yield quantification via ¹H-NMR .

Q. How is this compound applied in developing hydrogen peroxide (H₂O₂) sensors?

- Answer : The boronate ester undergoes H₂O₂-triggered deboronation to form a phenolic aldehyde, enabling fluorescence quenching or ratiometric detection. Schiff base derivatives (e.g., OTBPA) accelerate deboronation kinetics by 40-fold, achieving detection limits of 4.1 ppt H₂O₂ vapor .

Data Analysis & Experimental Design

Q. How can researchers resolve contradictions in reported reaction yields for similar boronate aldehydes?

- Answer : Discrepancies (e.g., 27% vs. 76% yields ) arise from variables like:

- Substituent effects : Electron-withdrawing groups reduce boronate stability.

- Purification methods : Gradient elution in chromatography improves separation of regioisomers.

- Catalyst loading : Higher Pd concentrations (5 mol%) may suppress side reactions .

Q. What computational tools aid in predicting synthetic pathways for derivatives of this compound?

- Answer : Databases like PISTACHIO and REAXYS provide retrosynthetic predictions. Software such as BKMS_METABOLIC models plausible routes, prioritizing precursors with ≥95% similarity scores .

Applications in Materials Science

Q. How is this compound utilized in organic light-emitting diodes (OLEDs)?

- Answer : As a precursor for thermally activated delayed fluorescence (TADF) emitters, it forms electron-transport layers via cross-coupling with acridine or phenoxazine derivatives. For example, 10-(4-boronate-phenyl)-phenoxazine exhibits λem = 620 nm with 18% external quantum efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。